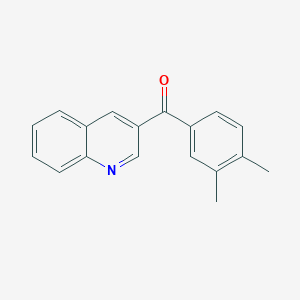

(3,4-Dimethylphenyl)(quinolin-3-yl)methanone

Description

Properties

IUPAC Name |

(3,4-dimethylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-8-15(9-13(12)2)18(20)16-10-14-5-3-4-6-17(14)19-11-16/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUDGPHNIKWXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265623 | |

| Record name | (3,4-Dimethylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-95-4 | |

| Record name | (3,4-Dimethylphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

BF₃·Et₂O-Catalyzed Formation of Quinoline Derivatives

The use of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid enables the synthesis of 3-substituted quinolines via cyclization reactions. In a representative procedure, (2-aminophenyl)methanol reacts with enaminones in dimethyl sulfoxide (DMSO) at room temperature, facilitated by BF₃·Et₂O. For instance, phenyl(quinolin-3-yl)methanone (4aa) is synthesized in 75% yield by heating (2-aminophenyl)methanol and enaminone 2a at 90°C for 8 hours. The reaction proceeds through a cascade of dehydration, conjugate addition, and cyclization (Figure 1).

Key Reaction Parameters :

Scope and Limitations

This method is effective for aryl enaminones but less suitable for aliphatic substrates due to competing side reactions. The electron-donating groups on the aryl ring improve yields, as seen in the synthesis of 3aa (92% yield). However, steric hindrance from substituents like bromine reduces efficiency, necessitating longer reaction times.

Transition Metal-Free Oxidative Cascade Reaction

K₂S₂O₈-Driven One-Pot Synthesis

A robust alternative employs potassium persulfate (K₂S₂O₈) in DMSO at 120°C to synthesize quinolines from acetophenones and anthranils. For example, (3,4-dimethylphenyl)(quinolin-3-yl)methanone (3ba) is obtained in 73% yield by reacting 3,4-dimethylacetophenone with anthranil 2a (Table 1). This method avoids transition metals, making it environmentally favorable.

Optimization Insights :

-

Additive Screening : K₂S₂O₈ outperforms (NH₄)₂S₂O₈ or TBHP, providing 76% yield for model substrate 3aa.

-

Base-Free Conditions : Eliminating bases like DABCO or DBU prevents side reactions, enhancing selectivity.

-

Solvent Effects : DMSO’s high polarity facilitates the oxidative homolytic cleavage of K₂S₂O₈, generating sulfate radicals that drive the cascade.

Table 1: Optimization of Reaction Conditions for Quinoline Synthesis

| Entry | Additive | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3 | K₂S₂O₈ | DABCO | DMSO | 120 | 26 |

| 9 | K₂S₂O₈ | – | DMSO | 120 | 76 |

| 14 | K₂S₂O₈ | – | DMSO | 120 | 52 |

Mechanistic Pathway

The reaction involves three sequential steps:

-

One-Carbon Homologation : Acetophenone undergoes K₂S₂O₈-mediated oxidation to form a benzoyl radical.

-

Conjugate Addition : The radical couples with anthranil, yielding an enamine intermediate.

-

Annulation : Intramolecular cyclization and aromatization produce the quinoline core.

Structural Characterization of this compound

Spectroscopic Data

The compound’s structure is confirmed via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS):

-

¹H NMR (500 MHz, CDCl₃) : δ 9.29 (d, J = 2.1 Hz, 1H), 8.54 (d, J = 1.8 Hz, 1H), 7.91 (d, J = 8.2 Hz, 1H), 7.66 (s, 1H), 2.36 (s, 3H), 2.33 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃) : δ 194.73 (C=O), 150.36 (quinoline C-3), 142.80 (C-4 methyl), 20.07/19.77 (CH₃).

-

HRMS : m/z calcd. for C₁₈H₁₆NO [M+H]⁺: 262.12264; found: 262.12254.

Purity and Crystallinity

Column chromatography (hexanes/EtOAc) delivers the product as a white solid with a melting point of 74–75°C. The absence of extraneous peaks in NMR spectra confirms high purity.

Comparative Analysis of Synthetic Routes

Yield and Practicality

Scientific Research Applications

Chemistry

In the field of chemistry, (3,4-Dimethylphenyl)(quinolin-3-yl)methanone serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.

Biology

The compound is under investigation for its potential biological activities , particularly:

- Antimicrobial Properties: Research has demonstrated that it exhibits potent activity against bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 15 µg/mL. This suggests its potential as an alternative treatment for antibiotic-resistant strains.

- Anticancer Activity: Studies indicate that this compound may inhibit key enzymes involved in cancer cell proliferation and survival. It forms a ternary complex with DNA and topoisomerase enzymes, inhibiting DNA supercoiling necessary for replication.

Medicine

In medicinal chemistry, ongoing research explores the compound's potential as a pharmaceutical intermediate . Its ability to modulate various signaling pathways involved in apoptosis and cell cycle regulation positions it as a candidate for drug development targeting cancer and other diseases.

Industry

The compound is also utilized in the development of advanced materials , such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics and materials science.

Study 1: Antimicrobial Efficacy

A study conducted on quinoline derivatives highlighted the antimicrobial efficacy of this compound. The results indicated that this compound could serve as a promising candidate for developing treatments against resistant bacterial strains.

Study 2: Anticancer Mechanisms

Research investigating the anticancer mechanisms of this compound revealed its ability to inhibit DNA replication by interfering with topoisomerase activity. This action contributes to its potential effectiveness as an anticancer agent.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinolin-3-yl Methanones

The target compound shares a quinolin-3-yl core with several analogs, differing in the substituents on the aryl group. Key examples include:

Key Observations :

- Halogenated derivatives (e.g., 4-fluoro, 4-chloro) exhibit moderate yields (75–80%) due to steric and electronic challenges during synthesis .

- Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability .

Comparison with 3,4-Dimethylbenzophenone Derivatives

Simpler benzophenones with the 3,4-dimethylphenyl group provide insights into the role of the quinoline moiety:

Key Observations :

- The quinoline group in the target compound introduces basicity (pKa ~4.5 for quinoline) absent in non-heterocyclic analogs, enabling pH-dependent solubility .

- The 3,4-dimethylphenyl group common across these compounds enhances thermal stability, as seen in 3,4-dimethylbenzophenone’s use in polymer chemistry .

Biological Activity

(3,4-Dimethylphenyl)(quinolin-3-yl)methanone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C16H15N1O

- Molecular Weight: 249.30 g/mol

The compound features a quinoline moiety attached to a dimethylphenyl group, which enhances its lipophilicity and may contribute to its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi. Here are some key findings:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Antifungal properties demonstrated |

The mechanism of action for the antimicrobial activity is believed to involve the inhibition of DNA gyrase and topoisomerase IV enzymes, disrupting bacterial DNA replication and leading to cell death.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notable results include:

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HCT-116 (Colon) | 5.67 | Significant cytotoxicity observed |

| MDA-MB-231 (Breast) | 7.12 | Moderate growth inhibition |

| PC-3 (Prostate) | 6.45 | Significant growth reduction |

These findings suggest that the compound may act as a potential chemotherapeutic agent through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction: The compound forms a ternary complex with DNA and topoisomerase enzymes, inhibiting DNA supercoiling essential for replication.

- Enzyme Inhibition: It inhibits key enzymes involved in cancer cell proliferation and survival, contributing to its anticancer effects .

- Cell Signaling Pathways: The compound may modulate various signaling pathways involved in apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of quinoline derivatives demonstrated that this compound exhibited potent activity against Staphylococcus aureus, with an MIC value of 15 µg/mL. This study highlighted the potential of this compound as an alternative treatment for resistant bacterial strains.

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound significantly inhibited the growth of HCT-116 cells with an IC50 of 5.67 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Advanced Research Question

- Methoxy vs. Methyl Substitutents : Methoxy groups at the 4-position increase solubility and enhance cytotoxicity (e.g., IC₅₀ values drop from 12 µM to 8 µM in MCF-7 cells) by improving membrane permeability .

- Sulfonyl Additions : Introducing sulfonyl groups (e.g., 4-ethoxybenzenesulfonyl) alters electronic density, modulating interactions with ATP-binding pockets in kinase targets .

- Quinoline Modifications : Ethyl substituents at the 6-position (as in 3-(3,4-Dimethylbenzoyl)-6-Ethylquinoline derivatives) improve metabolic stability in hepatic microsome assays .

How should researchers address contradictions in reported cytotoxicity data across different cancer cell lines?

Advanced Research Question

Discrepancies may arise from:

- Cell Line Variability : HeLa (cervical) and A549 (lung) cells exhibit differential expression of drug transporters (e.g., P-gp), affecting compound uptake .

- Assay Conditions : Viability assays (MTT vs. resazurin) differ in sensitivity; pre-incubation with serum proteins may reduce bioavailable concentrations .

- Batch Purity : Impurities >2% (e.g., unreacted acyl chloride) can skew results. Validate purity via HPLC and orthogonal techniques (e.g., ¹H NMR) before biological testing .

What computational methods are recommended for predicting the reactivity and binding modes of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., carbonyl group reactivity) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or PARP, highlighting key hydrogen bonds with quinoline nitrogen .

- MD Simulations : GROMACS simulations assess stability in aqueous vs. lipid bilayer environments, informing drug delivery strategies .

What strategies mitigate degradation during long-term storage of this compound?

Advanced Research Question

- Storage Conditions : Lyophilized powders stored at -20°C under argon show <5% degradation over 12 months. Avoid aqueous solutions due to hydrolytic cleavage of the ketone .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.